molecular formula C15H13N3O4S B2882147 13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 874594-35-1

13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2882147
CAS RN: 874594-35-1
M. Wt: 331.35
InChI Key: LVPXLTWDVSXXTO-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various spectral analysis techniques such as FTIR, MS and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .

Scientific Research Applications

Complexation of Metal Atoms

The structure of compounds similar to 13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione includes an 11-membered ring that adopts a chair conformation, indicating potential for complexation of metal atoms. This capability is significant for the development of new materials and catalysis processes (Lazrak et al., 2000).

Microwave-Assisted Organic Synthesis

Oxygen-bridged analogs of the compound have been synthesized through one-pot three-component condensation reactions under microwave irradiation. This method offers a nontoxic, inexpensive, and efficient route to these compounds with good yields, highlighting its utility in rapid and green synthesis (Cheng et al., 2012).

Transition Metal Complexes

New macrocyclic ligands related to 13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione have been synthesized and their complexes with various transition metals characterized. These complexes have shown potential as 1:1 electrolytes for divalent metal ions and non-electrolytes for trivalent metal ions, with implications for their use in electrochemical applications and as antimicrobial agents (Nishat et al., 2003).

Diastereoisomeric Mixtures and Proposed Mechanisms

Research involving aromatic thioketones, phenyl azide, and dimethyl fumarate has led to the production of diastereoisomeric mixtures through complex reaction mechanisms. These studies contribute to our understanding of the reactivity and potential applications of thiophene derivatives in synthetic chemistry (Mlostoń et al., 1997).

Crystal Structure and Intermolecular Interactions

The crystal structure of a compound similar to 13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has been determined, revealing significant intermolecular hydrogen bonding and π-π stacking interactions. Such findings are crucial for understanding the solid-state properties of these compounds and their potential applications in materials science (Lee et al., 2009).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary depending on their specific structure. For example, Ethyl 2-oxo-2-(thiophen-2-yl)acetate has the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

13-ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-2-18-12-11(13(19)17-15(18)21)10(8-4-3-5-23-8)9-7(16-12)6-22-14(9)20/h3-5,10,16H,2,6H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXLTWDVSXXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16265712

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